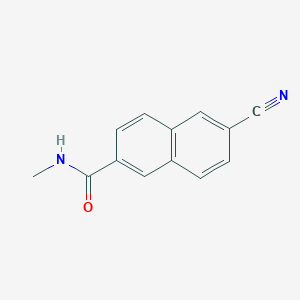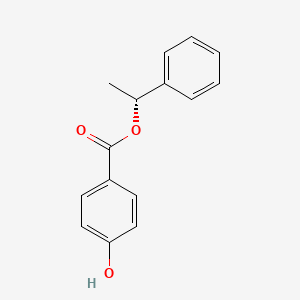![molecular formula C15H24OSi B12537821 Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane CAS No. 869061-29-0](/img/structure/B12537821.png)
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom, which is further connected to a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane typically involves the reaction of triethylsilane with a suitable phenylprop-2-en-1-yl derivative under controlled conditions. One common method is the hydrosilylation reaction, where the silicon-hydrogen bond of triethylsilane reacts with the carbon-carbon double bond of the phenylprop-2-en-1-yl derivative in the presence of a catalyst such as platinum or rhodium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, including temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenylprop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The phenylprop-2-en-1-yl group can also interact with other molecules through π-π interactions and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Lacks the phenylprop-2-en-1-yl group, making it less versatile in certain reactions.
Trimethyl[(1-phenylprop-2-en-1-yl)oxy]silane: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and physical properties.
Triethyl[(1-phenylprop-1-en-1-yl)oxy]silane: A structural isomer with different positioning of the double bond, leading to variations in reactivity.
Uniqueness
Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane is unique due to the combination of its silicon-oxygen bond and the phenylprop-2-en-1-yl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
869061-29-0 |
|---|---|
Molecular Formula |
C15H24OSi |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
triethyl(1-phenylprop-2-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-5-15(14-12-10-9-11-13-14)16-17(6-2,7-3)8-4/h5,9-13,15H,1,6-8H2,2-4H3 |
InChI Key |
WVJKGJKMXBEVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
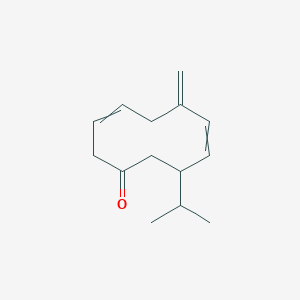
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
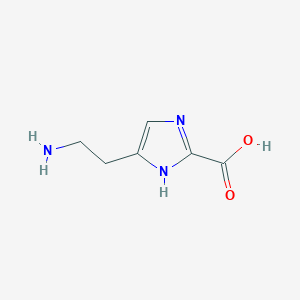
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

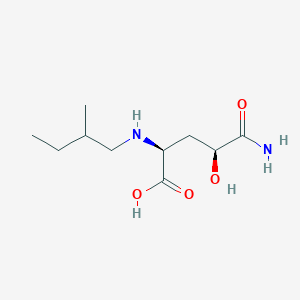
![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
